molecular formula C22H22N2O5S B302735 4-{[5-(2,4-Diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(2,4-Diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302735
M. Wt: 426.5 g/mol
InChI Key: DMOVDQYBYPLAKU-OCFWRVAFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(2,4-Diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DABTZ or 3, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

DABTZ has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DABTZ has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, DABTZ has been studied for its potential use as a pesticide and herbicide. In materials science, DABTZ has been studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of DABTZ is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. DABTZ has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and division of cancer cells. DABTZ has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may be responsible for the potential use of DABTZ in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DABTZ has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which may be responsible for its potential use in the treatment of cancer and diabetes. DABTZ has also been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of various diseases. Additionally, DABTZ has been shown to have neuroprotective properties, which may be responsible for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using DABTZ in lab experiments is its high purity and stability. DABTZ has been synthesized and purified to a high degree of purity, which allows for accurate and reproducible experiments. Additionally, DABTZ has been shown to be stable under various conditions, which makes it a reliable compound for long-term experiments. However, one of the limitations of using DABTZ in lab experiments is its high cost. The synthesis of DABTZ is a complex and time-consuming process, which makes it an expensive compound to produce.

Future Directions

There are several future directions for the study of DABTZ. One potential direction is the development of new derivatives of DABTZ with improved properties. Researchers could modify the structure of DABTZ to enhance its activity against certain enzymes or proteins. Additionally, researchers could study the potential use of DABTZ in combination with other compounds for the treatment of various diseases. Another future direction is the study of the toxicity of DABTZ in animal models. While DABTZ has shown promising results in vitro, its toxicity in vivo is not fully understood. Further studies are needed to determine the safety and efficacy of DABTZ in animal models.

Synthesis Methods

The synthesis of DABTZ involves the reaction of 2,4-diethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-methyl-4-oxo-3-thiazolidineacetic acid to yield DABTZ. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

properties

Product Name

4-{[5-(2,4-Diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

4-[[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H22N2O5S/c1-4-28-17-11-8-15(18(13-17)29-5-2)12-19-20(25)24(3)22(30-19)23-16-9-6-14(7-10-16)21(26)27/h6-13H,4-5H2,1-3H3,(H,26,27)/b19-12-,23-22?

InChI Key

DMOVDQYBYPLAKU-OCFWRVAFSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OCC

SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.